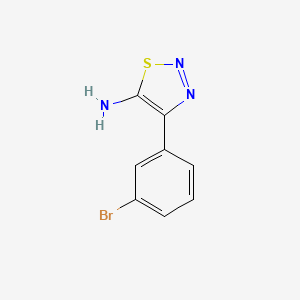

4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others. It also includes studying the compound’s stability, reactivity, and other chemical properties .科学的研究の応用

Noncovalent Interactions and Molecular Architecture

Research on derivatives of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine has focused on understanding the nature of noncovalent interactions in molecular structures. For instance, a study on adamantane-1,3,4-thiadiazole hybrid derivatives, closely related to this compound, revealed that halogen substitutions (like Br) influence the orientation of the amino group and contribute to the stability of the crystal structures through intra- and intermolecular interactions. These findings, derived from crystallographic and quantum theory analysis, highlight the compound's potential in designing materials with specific molecular architectures (El-Emam et al., 2020).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition capabilities. Quantum chemical parameters and molecular dynamics simulations were used to predict the corrosion inhibition performances of thiadiazole derivatives on iron surfaces. The theoretical data obtained were in good agreement with experimental results, indicating the potential of these compounds as corrosion inhibitors (Kaya et al., 2016).

Antimicrobial and Anticancer Properties

The structural motif of this compound has been incorporated into various compounds to assess their biological activities. For example, Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Additionally, some derivatives exhibited cytotoxicity against cancer cell lines, highlighting their potential as chemotherapeutic agents (Gür et al., 2020).

Molecular Cocrystals and Supramolecular Chemistry

The ability of this compound to form molecular cocrystals has been explored. Studies on its cocrystals with carboxylic acids have provided insights into hydrogen bonding and supramolecular constructs in crystal engineering. These investigations offer perspectives on designing materials with tailored properties for specific applications (Smith & Lynch, 2013).

Electroluminescence and Semiconductor Applications

Research into derivatives of this compound has extended to the field of electroluminescence. Star-shaped single-polymer systems incorporating thiadiazole units have been developed, showing potential for applications in organic electronics and optoelectronics due to their unique photophysical properties (Liu et al., 2016).

作用機序

Target of Action

The primary targets of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and survival.

Mode of Action

This compound interacts with its targets by inhibiting their activity . By binding to these receptors, it prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis.

Biochemical Pathways

By inhibiting the Proto-oncogene tyrosine-protein kinase Src and EGFR, it can disrupt the signaling pathways that promote cell proliferation and survival .

Pharmacokinetics

It is generally understood that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .

Result of Action

The inhibition of the Proto-oncogene tyrosine-protein kinase Src and EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor growth in cancerous cells.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(3-bromophenyl)thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLBCGONITXFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(SN=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)

![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)

![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)

![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)

![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)

![Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2973368.png)